

# Fmoc-4-(4-fluorophenyl)-L-phenylalanine: Technical Guide & Application Protocol

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## Compound of Interest

Compound Name: *Fmoc-4-(4-fluorophenyl)-L-phenylalanine*

Cat. No.: B8178525

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CAS Number: 1223105-46-1 Synonyms: Fmoc-L-Bip(4-F)-OH; Fmoc-4'-fluoro-L-biphenylalanine Molecular Weight: 481.52 g/mol Formula: C<sub>29</sub>H<sub>22</sub>FNO<sub>4</sub>

## Executive Summary

**Fmoc-4-(4-fluorophenyl)-L-phenylalanine** is a non-canonical amino acid (NCAA) belonging to the biaryl class. Structurally, it consists of an L-phenylalanine core modified at the para position with a 4-fluorophenyl group, creating a biphenyl side chain. This modification serves two critical functions in drug design: it significantly extends the side chain to reach deep hydrophobic pockets in target proteins, and it introduces a fluorine atom to modulate metabolic stability and lipophilicity.

This guide provides a comprehensive technical breakdown of its properties, synthesis via Suzuki-Miyaura cross-coupling, and specific protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).

## Chemical Identity & Physicochemical Properties[1] [2]

## Structural Analysis

The molecule is composed of three functional domains:

- **N-Terminus Protection (Fmoc):** The 9-fluorenylmethoxycarbonyl group ensures orthogonality with acid-labile side-chain protectors (e.g., Boc, tBu) and allows for base-induced deprotection.
- **Chiral Backbone (L-Phe):** Provides the natural L-configuration (α-stereocenter) required for biological compatibility.
- **Functional Side Chain (4'-Fluoro-Biphenyl):** The biphenyl moiety acts as a rigid spacer, while the terminal fluorine atom alters the electronic properties of the ring (electron-withdrawing) and blocks metabolic oxidation at the vulnerable para position.

## Key Properties Table

Property	Value	Notes
CAS Number	1223105-46-1	Confirmed specific identifier for the 4'-fluoro biaryl derivative.
Molecular Formula	C <sub>29</sub> H <sub>22</sub> FNO <sub>4</sub>	
Molecular Weight	481.52 g/mol	
Appearance	White to off-white powder	
Solubility	Soluble in DMF, NMP, DMSO	Insoluble in water. High solubility in organic solvents is critical for SPPS.
Purity Standard	≥ 98% (HPLC)	Essential to prevent truncation sequences during peptide assembly.
Chirality	L-Isomer (S)	Enantiomeric excess (ee) > 99% is standard.
Storage	2–8°C, Desiccated	Protect from light and moisture to prevent Fmoc cleavage or hydrolysis.

## Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method for synthesizing **Fmoc-4-(4-fluorophenyl)-L-phenylalanine** is the Suzuki-Miyaura cross-coupling reaction. This pathway couples an Fmoc-protected 4-iodo-L-phenylalanine with 4-fluorophenylboronic acid.

## Reaction Mechanism & Workflow

The reaction utilizes a Palladium (Pd) catalyst to facilitate the cross-coupling between the aryl halide (iodide) and the aryl boronic acid.<sup>[1][2]</sup>

Reagents:

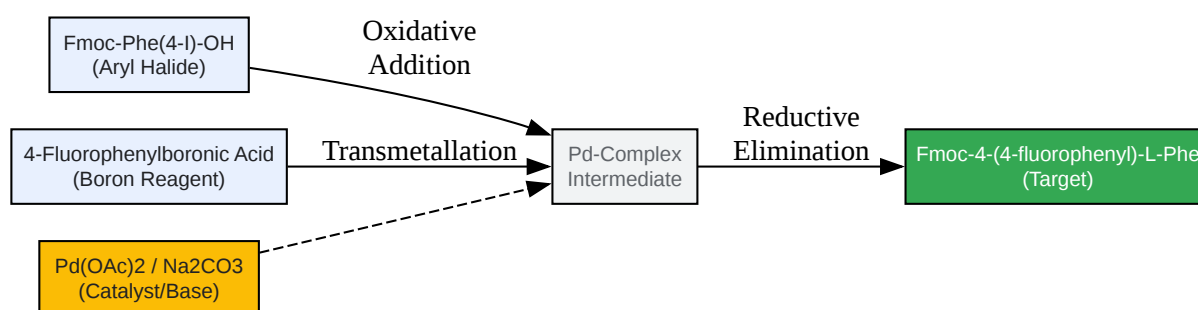
- Substrate: Fmoc-4-iodo-L-phenylalanine (Fmoc-Phe(4-I)-OH).

- Coupling Partner: 4-Fluorophenylboronic acid.[3]
- Catalyst: Pd(OAc)<sub>2</sub> or Pd(dppf)Cl<sub>2</sub>.
- Base: Na<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub> (aqueous).
- Solvent: DMF/Water or Toluene/Ethanol/Water.

Protocol:

- Dissolution: Dissolve Fmoc-Phe(4-I)-OH (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq) in degassed DMF.
- Activation: Add the Pd catalyst (0.05 eq) under an inert atmosphere (Argon/Nitrogen).
- Basification: Add aqueous Na<sub>2</sub>CO<sub>3</sub> (2.0 eq).
- Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC/HPLC.
- Workup: Acidify with 1M HCl to pH 2, extract with ethyl acetate, and purify via column chromatography.

## Synthesis Pathway Diagram



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Caption: Palladium-catalyzed Suzuki-Miyaura coupling mechanism for the synthesis of the target biaryl amino acid.

# Application in Solid-Phase Peptide Synthesis (SPPS)[4][7]

Incorporating **Fmoc-4-(4-fluorophenyl)-L-phenylalanine** into peptide sequences presents specific challenges due to its bulk and hydrophobicity.

## Critical Challenges

- **Steric Hindrance:** The biphenyl group is bulky, slowing down coupling kinetics.
- **Aggregation:** The extended aromatic system promotes -  
  
stacking between peptide chains on the resin, leading to "difficult sequences" and incomplete coupling.
- **Solubility:** The amino acid is highly hydrophobic; ensuring full dissolution in the coupling cocktail is vital.

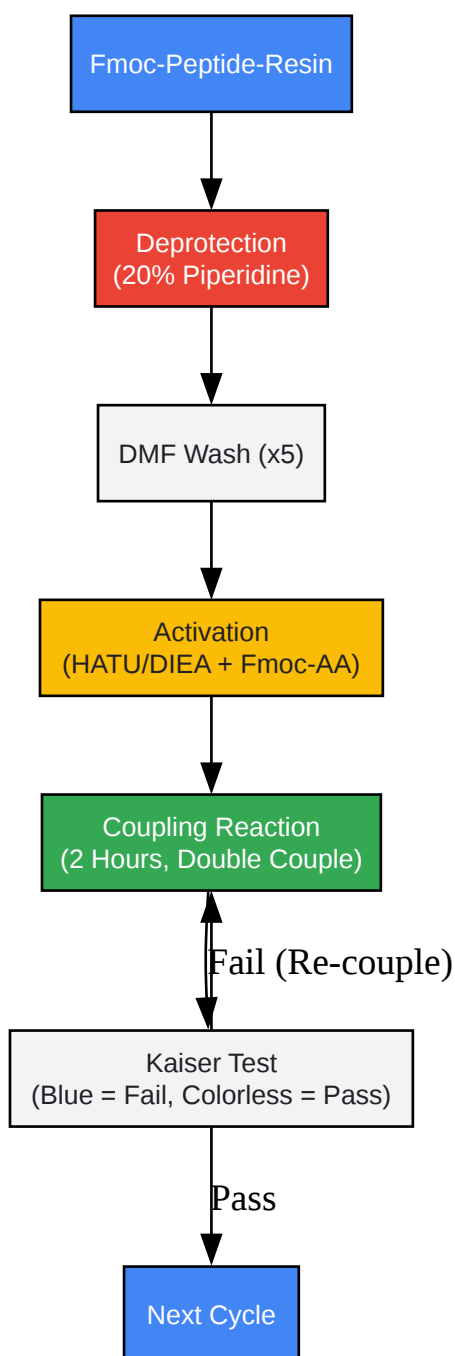
## Optimized Coupling Protocol

Standard Scale: 0.1 mmol Resin: Rink Amide or Wang Resin (Loading < 0.5 mmol/g recommended to reduce aggregation).

- **Swelling:** Swell resin in DMF for 20 minutes.
- **Deprotection:** 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
- **Activation (Pre-activation is preferred):**
  - **Amino Acid:** 4.0 equivalents (relative to resin loading).
  - **Activator:** HATU (3.9 eq) or DIC/Oxyma (4.0 eq).
  - **Base:** DIEA (8.0 eq).
  - **Note:** Dissolve the amino acid in minimal NMP (N-methyl-2-pyrrolidone) before adding to the resin mixture to enhance solubility.

- Coupling: Shake at room temperature for 2 hours (extended time).
  - Double Coupling: Highly recommended for this residue. Repeat step 3-4 with fresh reagents.
- Capping: Acetic anhydride/Pyridine to terminate unreacted chains.

## SPPS Workflow Diagram



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Caption: Optimized SPPS cycle emphasizing extended coupling times and validation steps for bulky hydrophobic residues.

## Medicinal Chemistry Applications

### Probing Hydrophobic Pockets

The biphenyl side chain extends approximately 4–5 Å further than a standard phenylalanine. This allows drug candidates to reach deep, cryptic hydrophobic pockets in enzymes or GPCRs that are inaccessible to natural amino acids.

### Metabolic Stability (The Fluorine Effect)

The para position of a phenyl ring is a metabolic "hotspot," highly susceptible to hydroxylation by Cytochrome P450 enzymes.

- Mechanism: Replacing the C-H bond with a C-F bond blocks this oxidation because the C-F bond energy (approx. 116 kcal/mol) is significantly higher than C-H (approx. 99 kcal/mol).
- Result: Increased half-life ( ) of the peptide drug in vivo.

### Lipophilicity Modulation

Fluorine is highly lipophilic. Adding the 4-fluorophenyl group increases the LogP of the peptide, potentially improving membrane permeability and blood-brain barrier (BBB) crossing, which is critical for CNS-targeted drugs.

### Safety & Handling (MSDS Summary)

- Hazard Classification: Irritant (Skin/Eye).
- Signal Word: Warning.
- Precautionary Statements:

- P280: Wear protective gloves/eye protection.
- P261: Avoid breathing dust.
- Storage: Store at 2–8°C. The compound is stable but hygroscopic. Allow the bottle to reach room temperature before opening to prevent condensation.

## References

- Sigma-Aldrich.**Fmoc-4-(4-fluorophenyl)-L-phenylalanine** Product Page (CAS 1223105-46-1).[Link](#)
- ChemicalBook.**Fmoc-4-(4-fluorophenyl)-L-phenylalanine** Properties and Supplier Data.[Link](#)
- ResearchGate.Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions. (J. Org.[2][4][5][6] Chem, 2016).[5][6] [Link](#)
- Chem-Impex.Fmoc-4-fluoro-L-phenylalanine and Biphenyl Derivatives.[Link](#)
- National Institutes of Health (NIH).Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. (PMC Article). [Link](#)

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- [5. Synthesis of Fmoc-Protected Arylphenylalanines \(Bip Derivatives\) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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